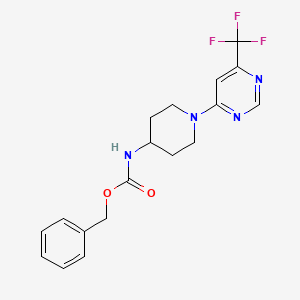

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

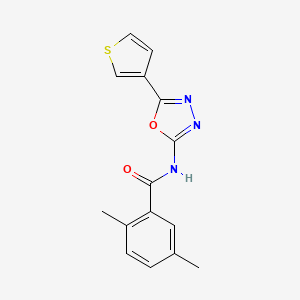

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate, also known as BTPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPC is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which plays a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Stereoselective Piperidine Synthesis

Benzyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamate may be utilized in the stereoselective synthesis of piperidine structures, leveraging oxidative carbon–hydrogen bond functionalizations. This approach offers good to excellent levels of efficiency and stereocontrol, facilitating nearly instantaneous reactions at room temperature. Such methodologies are vital for creating complex molecular architectures found in pharmaceuticals and natural products (Brizgys, Jung, & Floreancig, 2012).

Synthesis of Thiophene and Pyrimidine Derivatives

Research into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, as potent antitumor and antibacterial agents, involves the use of similar carbamate structures. These compounds, through a series of synthetic steps, have shown significant in vitro activity against various cancer cell lines and bacterial strains, indicating their potential in therapeutic applications (Hafez, Alsalamah, & El-Gazzar, 2017).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

In the study of flumatinib metabolism among chronic myelogenous leukemia patients, the understanding of metabolic pathways involving similar trifluoromethyl pyrimidinyl compounds is crucial. Identifying the main metabolites of such drugs helps in optimizing their pharmacokinetic profiles for better therapeutic efficacy (Gong, Chen, Deng, & Zhong, 2010).

Intramolecular Hydrofunctionalization of Allenes

The intramolecular exo-hydrofunctionalization of allenes, using gold(I) catalysts, is another application area. This compound analogs can participate in these reactions, leading to the formation of piperidine derivatives, demonstrating the versatility of these compounds in catalytic synthetic processes (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Asymmetric Carbon-Carbon Bond Formations

The compound also finds application in asymmetric carbon-carbon bond formations in conjugate additions, serving as a precursor for the synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. These reactions are key for the enantioselective synthesis of compounds with potential pharmaceutical applications (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Propiedades

IUPAC Name |

benzyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-10-16(23-12-22-15)25-8-6-14(7-9-25)24-17(26)27-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKADBKLGYFPMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)

![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)

![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)

![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)

![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)

![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)